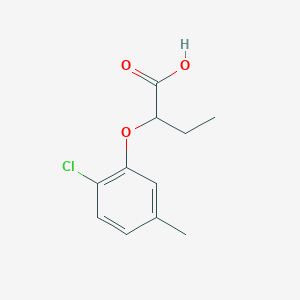

2-(2-Chloro-5-methylphenoxy)butanoic acid

描述

Historical Development and Classification of Synthetic Auxins

The journey of synthetic auxins began with the study of their natural counterparts. In the late 19th and early 20th centuries, scientists like Charles Darwin and Frits Went observed that a growth-promoting substance, later identified as indole-3-acetic acid (IAA), was responsible for plant tropisms like phototropism. wikipedia.orgbiologydiscussion.comncert.nic.innih.gov IAA was established as the primary, universal natural auxin in plants. biologydiscussion.comwikipedia.org

Following the identification of IAA, researchers sought to synthesize compounds that could replicate its effects, leading to the dawn of synthetic auxins. biologydiscussion.com During the 1940s, a major breakthrough occurred with the independent discovery and development of phenoxyacetic acid herbicides in the UK and the USA. pressbooks.pubwikipedia.org Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) were among the first commercially successful selective herbicides. wikipedia.orgwikipedia.orgebsco.com These discoveries transformed agriculture by providing a means to control broadleaf weeds in cereal crops effectively and inexpensively. researchgate.netwikipedia.org

Synthetic auxins are broadly classified based on their chemical structure. The primary families include:

Phenoxyalkanoic acids : This is the largest and one of the oldest groups, which includes phenoxyacetic acids (e.g., 2,4-D, MCPA), phenoxypropionic acids (e.g., Dichlorprop), and phenoxybutanoic acids (e.g., MCPB, 2,4-DB). wikipedia.orgresearchgate.netunl.edu The subject compound, 2-(2-Chloro-5-methylphenoxy)butanoic acid, falls into this category.

Benzoic acids : This class includes herbicides like Dicamba. researchgate.netunl.edu

Pyridinecarboxylic acids : This group contains compounds such as Picloram and Clopyralid. researchgate.netunl.edu

Quinolinecarboxylic acids : Quinclorac is a notable member of this class. researchgate.netunl.edu

Contextual Significance in Plant Growth Regulation Research

Synthetic auxins, also known as auxin mimics, are invaluable tools in plant science. nih.govacs.org Their significance stems from their ability to induce physiological responses similar to the natural auxin IAA. pressbooks.pubunl.edu This mimicry allows researchers to dissect the complex mechanisms of plant growth and development. researchgate.net

A key characteristic of these compounds is their dose-dependent effect; at low concentrations, they act as plant growth regulators, stimulating cell elongation and division, while at high concentrations, they become phytotoxic, leading to uncontrolled, unsustainable growth and eventual death of the plant. pressbooks.pubunl.eduunl.edu This dual nature makes them versatile for both research and agricultural applications. neliti.com

The development of auxin mimic herbicides marked a pivotal moment in agriculture due to their selectivity. pressbooks.pub Many synthetic auxins are highly effective against broadleaf (dicot) plants while having minimal impact on grass and cereal (monocot) crops. wikipedia.orgwikipedia.org This selectivity is attributed to differences in translocation and metabolism between plant types. pressbooks.pub The study of novel structures, including this compound, continues to provide critical insights into the specific structural features required for herbicidal activity and selectivity. nih.govacs.org

Structural Relationship to Natural Auxins and Other Phenoxyalkanoic Acids

The biological activity of auxin mimics is intrinsically linked to their chemical structure. Early research established that to exhibit auxin-like activity, a compound generally requires an aromatic ring and a carboxylic acid side chain, with a specific spatial arrangement between them. wikipedia.orgbiologydiscussion.com

Comparison with Natural Auxin (IAA): The natural auxin Indole-3-acetic acid (IAA) features an indole (B1671886) ring system connected to a carboxymethyl group. wikipedia.org Synthetic auxins like this compound mimic this fundamental structure by possessing an aromatic (phenyl) ring and a carboxylic acid group. wikipedia.orgunl.edu While the ring systems differ, the presence of the carboxylic acid side chain is a crucial shared feature for hormonal activity.

Relationship to Other Phenoxyalkanoic Acids: The structure of this compound can be compared with other well-known phenoxyalkanoic acids to understand how subtle molecular changes can influence activity.

Phenoxyacetic Acids: Compared to MCPA ((4-Chloro-2-methylphenoxy)acetic acid), the subject compound has a longer butanoic acid side chain instead of an acetic acid chain. wikipedia.org The substitution pattern on the phenyl ring also differs.

Phenoxybutanoic Acids: A closely related compound is MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). wikipedia.orgnih.gov Both are phenoxybutanoic acids with a chloro and methyl substitution on the phenyl ring. However, they differ in the position of these substituents and, crucially, in the point of attachment of the phenoxy group to the butanoic acid chain (position 2 for the subject compound versus position 4 for MCPB). wikipedia.org

These structural variations are detailed in the table below.

Table 1: Structural Comparison of Selected Auxins

| Compound Name | Chemical Structure | Aromatic Ring System | Alkanoic Acid Chain | Substitution on Ring |

|---|---|---|---|---|

| Indole-3-acetic acid (IAA) |  |

Indole | Acetic Acid | None |

| This compound |  |

Phenyl | Butanoic Acid | 2-Chloro, 5-Methyl |

| MCPA |  |

Phenyl | Acetic Acid | 4-Chloro, 2-Methyl |

| MCPB |  |

Phenyl | Butanoic Acid | 4-Chloro, 2-Methyl |

| 2,4-D |  |

Phenyl | Acetic Acid | 2,4-Dichloro |

Structure

3D Structure

属性

IUPAC Name |

2-(2-chloro-5-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEUMMWJCKGJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269259 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869947-15-9 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 2 2 Chloro 5 Methylphenoxy Butanoic Acid

Synthetic Methodologies for Halogenated Phenoxybutanoic Acids

The primary and most widely used method for the synthesis of halogenated phenoxybutanoic acids, including 2-(2-chloro-5-methylphenoxy)butanoic acid, is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target compound, this typically involves the reaction of 2-chloro-5-methylphenol (B42318) with an ester of 2-halobutanoic acid, followed by hydrolysis of the resulting ester.

The general synthetic route can be outlined in two main steps:

Etherification: The sodium or potassium salt of 2-chloro-5-methylphenol (the phenoxide) is reacted with an ethyl or methyl ester of 2-bromobutanoic acid or 2-chlorobutanoic acid. The phenoxide is generated in situ by treating 2-chloro-5-methylphenol with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the S(_N)2 reaction. byjus.commasterorganicchemistry.com

Hydrolysis: The resulting ester, ethyl 2-(2-chloro-5-methylphenoxy)butanoate, is then hydrolyzed to the carboxylic acid. This is usually achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid (HCl) to precipitate the final product, this compound.

A detailed, representative synthesis, drawing parallels from the synthesis of the structurally similar herbicide mecoprop (B166265) ((RS)-2-(4-chloro-2-methylphenoxy)propanoic acid), would proceed as follows: 2-chloro-5-methylphenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium phenoxide. byjus.com To this solution, ethyl 2-bromobutanoate is added, and the mixture is heated under reflux for several hours. byjus.comwikipedia.org After cooling, the reaction mixture is worked up to isolate the crude ethyl 2-(2-chloro-5-methylphenoxy)butanoate. The crude ester is then heated with aqueous sodium hydroxide to hydrolyze the ester. Finally, acidification of the cooled reaction mixture with hydrochloric acid yields this compound as a solid product, which can be purified by recrystallization.

Table 1: Reactants and Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Chloro-5-methylphenol | Ethyl 2-bromobutanoate | NaOH or KOH | Acetone, DMF | 50-100 °C |

| 2-Chloro-5-methylphenol | Ethyl 2-chlorobutanoate | NaOH or KOH | Ethanol, Water | Reflux |

Stereoselective Synthesis of Chiral Phenoxybutanoic Acid Enantiomers

This compound possesses a chiral center at the second carbon of the butanoic acid chain, and thus exists as a pair of enantiomers (R and S forms). It is well-established for many phenoxyalkanoic acid herbicides that the herbicidal activity resides predominantly in one of the enantiomers, typically the (R)-enantiomer. chiraltech.com Therefore, the stereoselective synthesis or resolution of these enantiomers is of significant interest.

Direct asymmetric synthesis of these compounds can be challenging. A more common and industrially viable approach is the resolution of the racemic mixture. The most prevalent method for chiral resolution of acidic compounds like this compound is the formation of diastereomeric salts with a chiral base. gordon.edu

The process involves the following steps:

Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral amine (the resolving agent) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

Separation: These diastereomeric salts have different physical properties, most importantly, different solubilities. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure carboxylic acid. The chiral amine can often be recovered and reused.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The choice of the resolving agent and solvent is crucial for efficient separation and is often determined empirically.

For the closely related compound mecoprop, chiral resolution has been demonstrated using various techniques, including chiral high-performance liquid chromatography (HPLC) on specialized columns like CHIRALPAK® IM, which allows for the analytical and preparative separation of the enantiomers. chiraltech.comchromatographyonline.com This indicates that similar chromatographic methods could be applied for the resolution of this compound.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Chiral Amine (Base) | Resolution of racemic acids |

| (S)-(-)-1-Phenylethylamine | Chiral Amine (Base) | Resolution of racemic acids |

| Brucine | Chiral Alkaloid (Base) | Resolution of racemic acids |

| Cinchonidine | Chiral Alkaloid (Base) | Resolution of racemic acids |

Exploration of Structural Modifications for Auxin Mimicry

Phenoxyalkanoic acids, including this compound, exert their herbicidal effects by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. nih.gov These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The structure-activity relationship (SAR) of these compounds has been extensively studied to understand and optimize their auxin-like activity.

Key structural features that influence the auxin mimicry of phenoxybutanoic acids include:

The Carboxylic Acid Group: The presence of the carboxylic acid function is essential for auxin activity. It is believed to be the site of interaction with the auxin receptors in plants. Esterification of this group can alter the compound's uptake and transport within the plant, but the free acid is generally considered the active form. nih.gov

The Alkoxy Side Chain: The length and substitution of the alkyl chain attached to the phenoxy group are critical. For phenoxyalkanoic acids, a two-carbon chain (propionic acid) or a four-carbon chain (butanoic acid) often confers high herbicidal activity. The presence of a methyl group at the alpha-position of the propionic or butanoic acid chain, as in the case of this compound, is a common feature in many active herbicides.

The Aromatic Ring Substitution: The type, number, and position of substituents on the phenyl ring significantly impact the herbicidal potency and selectivity. Halogen atoms, particularly chlorine, and methyl groups are common substituents. google.commdpi.com For instance, in the phenoxyacetic acid series, the herbicidal activity is influenced by the position of the chlorine and methyl groups on the aromatic ring. researchgate.net The specific substitution pattern of 2-chloro-5-methyl in the target compound is designed to optimize its fit into the auxin receptor pocket, thereby enhancing its herbicidal efficacy. Research in this area involves synthesizing and testing a variety of analogs with different substitution patterns to identify compounds with improved activity and a broader spectrum of weed control. nih.govresearchgate.net

Table 3: Structure-Activity Relationship (SAR) Insights for Phenoxyalkanoic Acids

| Structural Feature | Modification | Effect on Auxin Mimicry |

|---|---|---|

| Carboxylic Acid | Esterification | Can improve uptake, but free acid is the active form. |

| Alkoxy Side Chain | Varying length | Propionic and butanoic acid chains are often optimal. |

| Aromatic Ring | Altering substituent type | Halogens and methyl groups are common for high activity. |

| Aromatic Ring | Altering substituent position | Positional isomerism significantly affects herbicidal potency. |

Molecular Mechanisms of Action As an Auxin Mimic in Plant Systems

Interaction with Auxin Co-receptor Complexes (e.g., TIR1/AFB)

The primary targets of synthetic auxins like 2-(2-Chloro-5-methylphenoxy)butanoic acid are the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, which are components of the SCFTIR1/AFB ubiquitin-ligase complex. These proteins act as auxin receptors. The binding of an auxin, whether natural or synthetic, to this complex is the critical first step in the signaling pathway that leads to the degradation of transcriptional repressors known as Aux/IAA proteins.

The specificity of these interactions is crucial for the differential sensitivity of various plant species to different auxin herbicides. The affinity of a particular synthetic auxin for the various TIR1/AFB receptors present in a plant determines its herbicidal efficacy. For example, some auxin herbicides show a higher affinity for AFB5 than for TIR1, which is a known receptor for herbicides like quinclorac and 2,4-dichlorophenoxyacetic acid researchgate.net. This differential binding is thought to contribute to the varying weed control spectrums observed among different classes of auxin herbicides.

Table 1: Comparative Binding Affinities of Select Auxins to TIR1/AFB Co-Receptor Complexes (Illustrative)

| Compound | Co-Receptor Complex | Binding Affinity (KD) | Reference |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | ~13.84 nM | nih.gov |

| Picloram | AFB5-IAA7 | High | nih.govnih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | Receptor | nih.gov |

Note: This table is illustrative and includes data for well-studied auxins to demonstrate the concept of differential binding affinities. Specific data for this compound is not currently available.

Current models of auxin signaling suggest that auxin does not induce a significant conformational change in the TIR1/AFB protein itself. Instead, the auxin molecule acts as a form of "molecular glue" that stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA repressor protein researchgate.net. By fitting into a pocket on the surface of TIR1, the auxin molecule helps to create a larger, more stable binding surface for the Aux/IAA protein. This enhanced interaction is what flags the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome.

Auxin Signaling Pathway Perturbation and Downstream Responses

The binding of this compound to the SCFTIR1/AFB-Aux/IAA co-receptor complex initiates the degradation of the Aux/IAA repressor. The removal of this repressor unleashes Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a multitude of auxin-responsive genes.

The activation of ARFs leads to a massive and uncontrolled upregulation of genes that are normally tightly regulated by natural auxin levels. These genes are involved in various growth processes. While a specific list of genes regulated by this compound is not documented, the general classes of auxin-responsive genes are well-established and include those encoding for proteins involved in:

Cell wall modification: Enzymes such as expansins and cellulases that are necessary for cell wall loosening and expansion.

Ethylene biosynthesis: Upregulation of ACC synthase, a key enzyme in the production of ethylene, another plant hormone that contributes to the herbicidal effects of synthetic auxins.

Transcription factors: Genes that further amplify the hormonal response.

The sustained and abnormally high level of transcription of these genes, due to the persistence of the synthetic auxin, overwhelms the plant's normal regulatory mechanisms.

One of the most prominent effects of auxin and its mimics is the induction of cell elongation. This is a key component of normal plant growth, but the overstimulation caused by synthetic auxins leads to abnormal and unsustainable growth. The "acid growth hypothesis" posits that auxins stimulate proton pumps in the cell membrane, which lowers the pH of the cell wall. This acidification activates enzymes that break down the connections between cellulose microfibrils, allowing the cell wall to expand under turgor pressure.

The uncontrolled cell elongation and division induced by compounds like this compound result in a variety of visible symptoms in susceptible plants, including:

Epinasty (twisting and curling of stems and leaves)

Stem and petiole elongation and thickening

Callus formation

Disruption of vascular tissue, leading to impaired transport of water and nutrients.

Ultimately, these developmental disruptions lead to the death of the plant.

Metabolic Activation of Phenoxybutanoic Acids via Beta-Oxidation in Plants

Certain phenoxybutanoic acids require metabolic activation within the plant to become herbicidally active. This process typically occurs through the well-established pathway of fatty acid beta-oxidation, which takes place in the peroxisomes. In this pathway, the butanoic acid side chain is shortened by two carbon atoms, converting the compound into its corresponding phenoxyacetic acid analogue, which is the active herbicidal form.

For example, the herbicide 2,4-dichlorophenoxybutyric acid (2,4-DB) is itself relatively inactive but is converted to the potent herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in susceptible plants through beta-oxidation nih.gov. This metabolic conversion is the basis for the selectivity of such herbicides, as some plants, particularly many legumes, lack the enzymes to efficiently carry out this conversion, rendering them tolerant.

It is highly probable that this compound is similarly activated in susceptible plant species. Through beta-oxidation, it would be converted to 2-(2-chloro-5-methylphenoxy)acetic acid, the molecule responsible for mimicking auxin and initiating the phytotoxic effects described above.

Structure Activity Relationships Sar of 2 2 Chloro 5 Methylphenoxy Butanoic Acid and Analogs in Plant Biology

Impact of Aromatic Ring Substitutions on Auxinic Potency

The nature, number, and position of substituents on the phenoxy ring are critical for determining the herbicidal activity of phenoxyalkanoic acids. These substitutions influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affect its ability to bind to the target auxin receptors and its metabolic stability within the plant.

The specific placement of the chloro and methyl groups on the aromatic ring significantly impacts the auxinic activity. While direct comparative data for 2-(2-Chloro-5-methylphenoxy)butanoic acid is not extensively published, the principles can be understood by comparing it with its well-studied positional isomer, MCPB [4-(4-chloro-2-methylphenoxy)butanoic acid]. nih.govrsc.org

In the case of MCPB, the 4-chloro and 2-methyl substitution pattern is known to be effective because, within susceptible plants, it is converted via β-oxidation to MCPA [(4-chloro-2-methylphenoxy)acetic acid], a potent auxin mimic. nih.gov The herbicidal efficacy of these phenoxybutyric acids is therefore dependent on the plant's enzymatic ability to process the specific substitution pattern into the corresponding active phenoxyacetic acid. A different arrangement of these substituents, such as the 2-chloro and 5-methyl pattern in the subject compound, would present a different substrate to the plant's enzymes. This can lead to variations in the rate and efficiency of the bioactivation process, resulting in a different potency or selectivity profile. The precise arrangement of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) dictates the electronic character of the ring, which is a crucial factor for receptor binding of the ultimate active compound.

| Compound Name | Structure | Substitution Pattern | Notes |

|---|---|---|---|

| This compound |  | 2-Chloro, 5-Methyl | The subject of this article. Its activity is dependent on its specific isomeric structure. |

| MCPB [4-(4-chloro-2-methylphenoxy)butanoic acid] |  | 4-Chloro, 2-Methyl | A well-known pro-herbicide that is bioactivated to MCPA in susceptible plants. nih.gov |

| 2,4-DB [4-(2,4-dichlorophenoxy)butyric acid] |  | 2,4-Dichloro | A related pro-herbicide that is bioactivated to the potent auxin herbicide 2,4-D. nih.govnih.gov |

Influence of Butanoic Acid Side Chain Configuration

The aliphatic side chain is not merely a linker; its length and stereochemistry are fundamental to the molecule's mechanism of action and biological specificity.

The presence of a chiral center at the alpha-carbon of the butanoic acid side chain means that this compound exists as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. Biological systems, such as plant auxin receptors, are themselves chiral environments, which leads to stereoselective interactions. ijpsr.comresearchgate.net

For the vast majority of chiral phenoxyalkanoic herbicides, including the closely related phenoxypropionic acids, it has been firmly established that only one enantiomer possesses significant herbicidal activity. leffingwell.com Specifically, the (R)-(+)-enantiomers are responsible for the auxinic effects, while the (S)-(-)-enantiomers are considered biologically inactive as herbicides. leffingwell.com This principle of enantioselectivity is also observed in phenoxybutanoic acid derivatives. For example, studies on the metabolites of the herbicide beflubutamid, which include a phenoxybutanoic acid structure, demonstrated that the (+)-enantiomer exhibited auxin-type activity, whereas the (-)-enantiomer did not. nih.gov This high degree of enantioselectivity underscores that the spatial arrangement of the groups around the chiral carbon is critical for a proper fit into the active site of the target receptor protein.

| Compound Class | Active Enantiomer | Inactive Enantiomer | Activity Ratio (Active/Inactive) |

|---|---|---|---|

| Phenoxypropionic Acids (e.g., Dichlorprop) | (R)-(+) | (S)-(-) | The (R)-enantiomer is considered the active herbicide, while the (S)-enantiomer is inactive. leffingwell.com |

| Phenoxybutanoic Acid Derivatives (e.g., Beflubutamid Metabolite) | (+) form | (-) form | The (+)-enantiomer showed auxin-type effects on root growth, while the other enantiomer was significantly less active. nih.gov |

The length of the alkanoic acid side chain is a primary determinant of the mechanism of action for phenoxy herbicides. Compounds with longer side chains, such as phenoxybutanoic acids, often function as pro-herbicides. They are not intrinsically active but are converted into highly active compounds within susceptible plant species through the metabolic process of β-oxidation. nih.govnih.gov

This process, analogous to fatty acid degradation, involves the sequential removal of two-carbon units from the carboxylic acid end of the side chain. nih.gov Consequently, phenoxyalkanoic acids with an even number of carbon atoms in their side chain (e.g., butanoic acid with 4 carbons) are degraded to the potent phenoxyacetic acid (2 carbons) analog. In contrast, those with an odd number of carbons (e.g., propionic acid with 3 carbons or valeric acid with 5 carbons) are either active in their own right or are degraded to an inactive phenol. This alternating pattern of activity is a hallmark of this class of compounds and forms the basis for the selective herbicidal activity of phenoxybutanoic acids like 2,4-DB and MCPB. nih.gov Plants that lack or have a weak β-oxidation enzyme system cannot perform the conversion and are therefore tolerant.

| Side Chain | Number of Carbons | Example Compound | Mechanism of Action |

|---|---|---|---|

| Acetic acid | 2 | 2,4-D, MCPA | Directly active as an auxin mimic. |

| Propionic acid | 3 | Dichlorprop, Mecoprop (B166265) | Directly active as an auxin mimic (R-enantiomer). leffingwell.com |

| Butanoic acid | 4 | 2,4-DB, MCPB | Pro-herbicide; converted to the active acetic acid analog via β-oxidation in susceptible plants. nih.govnih.gov |

| Valeric acid | 5 | 2,4-DV | Generally inactive; β-oxidation would lead to the propionic acid analog, but this pathway is less effective or results in inactive products. |

| Caproic acid | 6 | 2,4-DC | Pro-herbicide; converted to the active acetic acid analog via multiple rounds of β-oxidation. |

Quantitative Structure-Activity Relationship (QSAR) Models for Auxinic Herbicides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. ijpras.com For auxinic herbicides, these models aim to predict herbicidal potency based on measurable physicochemical parameters of the molecule. This approach allows researchers to understand which properties are most important for activity and to design more effective molecules.

The classic approach for phenoxyalkanoic acids is the Hansch analysis, which models biological activity as a function of electronic, steric, and hydrophobic (lipophilic) parameters. ijpras.com

Electronic Parameters: The Hammett constant (σ) is used to quantify the electron-withdrawing or electron-donating ability of substituents on the aromatic ring. This is critical as the electronic distribution across the ring influences the interaction with the receptor. srmist.edu.indrugdesign.org

Hydrophobic Parameters: Lipophilicity, often measured as the partition coefficient (log P) or the hydrophobic substituent constant (π), describes the molecule's ability to partition between aqueous and lipid environments. This property is crucial for the transport of the herbicide through the plant cuticle and cell membranes to reach its target site. mlsu.ac.in

Steric Parameters: Parameters such as the Taft steric constant (Es) and Molar Refractivity (MR) quantify the size and shape of substituents. ijpras.comdrugdesign.org These are vital because the herbicide must physically fit into the binding pocket of the receptor protein.

More advanced methods like Comparative Molecular Field Analysis (3D-QSAR or CoMFA) go beyond individual parameters and analyze the 3D steric and electrostatic fields surrounding the molecule, providing a more detailed map of the structural requirements for optimal activity. ijpras.com

| Parameter Type | Parameter | Symbol | Significance in Herbicide Activity |

|---|---|---|---|

| Hydrophobic | Partition Coefficient | log P | Describes the overall lipophilicity of the molecule, influencing its absorption, translocation, and membrane permeability. mlsu.ac.in |

| Hydrophobic Substituent Constant | π | Measures the hydrophobicity contribution of a specific substituent on the aromatic ring. srmist.edu.in | |

| Electronic | Hammett Constant | σ | Quantifies the electron-donating or electron-withdrawing nature of a substituent, affecting the electronic interaction with the receptor. drugdesign.org |

| Steric | Taft Steric Constant | Es | Measures the steric bulk of a substituent, which can influence the fit of the molecule into the receptor's binding site. drugdesign.org |

| Molar Refractivity | MR | Relates to the volume of a substituent and its polarizability, impacting both steric fit and binding dispersion forces. uwec.edu |

Computational Chemistry and Molecular Modeling Applications in Phenoxybutanoic Acid Research

Ligand-Protein Docking Studies for Auxin Receptor Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-chloro-5-methylphenoxy)butanoic acid, which is structurally related to auxin herbicides, docking studies are crucial for understanding its potential interaction with auxin receptors, such as the Transport Inhibitor Response 1 (TIR1) protein.

While specific docking studies for this compound are not extensively available in public literature, the methodology for such an investigation would involve preparing a 3D model of the compound and docking it into the binding pocket of the TIR1 receptor. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the receptor's binding site would be calculated. For instance, studies on other auxins have highlighted the importance of interactions with residues like Arg403 and Ser438 in the TIR1 pocket for stabilizing the ligand and promoting the recruitment of co-receptors. A hypothetical docking study for this compound would aim to determine if its structural features, such as the chloro and methyl substitutions on the phenoxy ring, allow for a favorable binding orientation and energy compared to known auxins.

A novel "tomographic docking" approach has been developed to better understand the selectivity of auxin receptors by analyzing interactions along the depth of the binding pocket. matrixscientific.com This method suggests that binding is a multi-step process, and only molecules that can successfully navigate the pocket and bind at its base act as active auxins. matrixscientific.com The application of such advanced docking methods to this compound could provide a more nuanced understanding of its potential as a plant growth regulator.

Table 1: Key Amino Acid Residues in the TIR1 Auxin Receptor Binding Pocket and Their Potential Interactions

| Residue | Type of Interaction | Potential Role in Binding |

| Arginine (Arg) | Hydrogen Bonding, Electrostatic | Stabilization of the carboxylate group of the ligand |

| Serine (Ser) | Hydrogen Bonding | Interaction with the ligand's functional groups |

| Phenylalanine (Phe) | Hydrophobic Interactions | Stacking interactions with the aromatic ring of the ligand |

| Leucine (Leu) | Hydrophobic Interactions | Contribution to the overall binding affinity |

This table is illustrative of typical interactions observed in auxin-receptor complexes and represents the types of interactions that would be investigated in a docking study of this compound.

Molecular Dynamics Simulations of Binding Events and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the conformational changes and the stability of the binding over time. Following a docking study, an MD simulation of the this compound-TIR1 complex would be performed to assess the stability of the predicted binding pose.

The simulation would involve placing the docked complex in a simulated aqueous environment and calculating the forces between atoms over a specific period. The resulting trajectory would reveal how the ligand and protein move and interact. Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over time. These simulations can confirm whether the initial docked pose is maintained and can reveal alternative binding modes or conformational changes in the receptor induced by the ligand.

Quantum Chemical Analysis of Reactivity and Electronic Properties

Quantum chemical methods are employed to investigate the electronic structure and reactivity of a molecule. For this compound, these calculations can provide valuable information about its chemical properties. Techniques like Density Functional Theory (DFT) can be used to calculate various molecular descriptors.

These descriptors help in understanding the molecule's reactivity, stability, and potential interaction mechanisms. For example, the HOMO-LUMO gap is an indicator of chemical reactivity, while the molecular electrostatic potential map can predict sites for electrophilic and nucleophilic attack. This information is valuable for predicting metabolic pathways and understanding the chemical basis of its biological activity.

Table 2: Calculated Electronic Properties of a Phenoxybutanoic Acid Derivative (Illustrative)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule |

The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.

In Silico Prediction of Environmental Fate and Biotransformation

Predicting the environmental fate of a chemical compound is crucial for assessing its potential environmental impact. In silico models, such as Quantitative Structure-Property Relationship (QSPR) models, are used to estimate various physicochemical and environmental parameters. For this compound, these models can predict properties like water solubility, octanol-water partition coefficient (logP), soil sorption coefficient (Koc), and biodegradation rates.

These predictive models are often built using large datasets of experimentally determined properties for a wide range of chemicals. By analyzing the molecular structure of this compound, these tools can estimate its likely behavior in different environmental compartments. For instance, a high Koc value would suggest that the compound is likely to adsorb to soil and sediment, reducing its mobility in water. Biodegradation prediction models can identify potential metabolic pathways and the likelihood of the compound being broken down by microorganisms in the environment.

Several software packages and web-based platforms are available for these predictions, which are instrumental in the early stages of chemical risk assessment.

Table 3: Predicted Environmental Fate Parameters for a Phenoxybutanoic Acid Derivative (Illustrative)

| Parameter | Predicted Value | Implication |

| Water Solubility | 50 mg/L | Moderate solubility in water |

| LogP | 3.2 | Moderate lipophilicity, potential for bioaccumulation |

| Koc | 150 L/kg | Moderate sorption to soil organic carbon |

| Biodegradation Half-life | 30 days | Moderate persistence in the environment |

The values in this table are hypothetical and intended to represent the output of in silico environmental fate prediction models.

Emerging Research Frontiers and Potential Academic Applications

Rational Design of Highly Selective and Potent Auxin Mimics

The development of new auxin mimics is a significant focus of agricultural chemistry, aiming to create compounds with high potency and selectivity for target weed species. nih.gov The rational design of these molecules leverages structure-activity relationships (SAR) to understand how chemical modifications affect their biological activity. nih.govnih.gov Synthetic auxins, including those from the phenoxyalkanoic acid class, elicit physiological responses similar to natural IAA but often with greater stability, leading to exaggerated and ultimately lethal effects in susceptible plants. nih.gov

The core structure of 2-(2-Chloro-5-methylphenoxy)butanoic acid provides a scaffold for such rational design. Key structural features that influence the activity of auxinic herbicides include the nature and position of substituents on the aromatic ring and the composition of the carboxylic acid side chain. nih.gov Subtle changes to these structures can lead to differential results in herbicidal activity and crop selectivity. nih.gov

Table 1: Influence of Structural Modifications on Auxin Herbicide Activity

| Structural Feature | Modification Example | Impact on Activity |

| Aromatic Ring | Adding or moving chloro or methyl groups | Alters binding to auxin receptors, affecting potency and selectivity. nih.govnih.gov |

| Side Chain | Changing from acetic to propanoic or butanoic acid | Affects receptor binding kinetics and can alter herbicide specificity. nih.govnih.gov |

| Chirality | Using specific enantiomers (e.g., R-form) | Can increase herbicidal efficacy as often only one enantiomer is active. |

This structure-based drug design approach, informed by molecular docking analyses and in-planta assays, could lead to the development of novel auxin mimics derived from this compound with improved weed control profiles. nih.govresearchgate.net

Strategies for Enhancing Bioremediation of Contaminated Environments

Phenoxyalkanoic acid herbicides are subject to microbial degradation in the environment, which is the primary mechanism for their dissipation in soil. nih.gov The persistence of these compounds can lead to environmental contamination, creating a need for effective bioremediation strategies. researchgate.net Microbial degradation offers a promising and cost-effective approach to detoxify contaminated sites. prakritimitrango.com

Research has successfully isolated various microorganisms, including bacteria and fungi, capable of using phenoxy herbicides like 2,4-D and MCPA as their sole source of carbon and energy. nih.govindianecologicalsociety.com These microbes have evolved enzymatic pathways to break down the herbicide molecules. Strategies to enhance bioremediation often focus on optimizing conditions for these naturally occurring microbial populations (biostimulation) or introducing specific microbial strains with high degradation capabilities into the contaminated environment (bioaugmentation).

Several factors influence the efficiency of microbial degradation of phenoxy herbicides:

pH and Temperature : Bacterial growth and degradation are highly sensitive to pH and temperature. Optimal degradation of related compounds like 2,4-D and MCPA occurs at neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C. prakritimitrango.com

Substrate Concentration : While many microbes can degrade high concentrations of these herbicides, very high levels can become inhibitory to microbial growth. prakritimitrango.comindianecologicalsociety.com

Co-metabolism : Some recalcitrant phenoxy herbicides can be degraded through co-metabolism, where the presence of another growth substrate stimulates the production of enzymes that also break down the target herbicide. nih.govnih.gov

A variety of bacterial genera have been identified with the ability to degrade phenoxy herbicides, as detailed in the table below.

Table 2: Microbial Genera Capable of Degrading Phenoxyalkanoic Acid Herbicides

| Microbial Genus | Herbicide Degraded | Reference |

| Pseudomonas | 2,4-D, MCPA, Dicamba | google.com |

| Arthrobacter | 2,4-D | google.com |

| Stenotrophomonas | Mecoprop (B166265), MCPA, 2,4-D | nih.gov |

| Rhodococcus | s-triazines | |

| Escherichia | 2,4-D, MCPA | indianecologicalsociety.com |

While specific studies on the bioremediation of this compound are not detailed in the provided search results, the strategies developed for other phenoxyalkanoic acids provide a clear framework. Future research could involve isolating and characterizing microbial consortia from contaminated soils that can effectively mineralize this specific compound, and then optimizing environmental conditions to enhance their activity for in-situ bioremediation.

Application of Advanced Genomic and Proteomic Technologies in Auxin Mimic Studies

The advent of high-throughput "omics" technologies, such as transcriptomics and proteomics, has revolutionized the study of herbicide action and resistance. frontiersin.org These approaches provide a global view of the changes in gene expression (transcriptome) and protein abundance (proteome) within an organism in response to a chemical treatment. scienceopen.comnih.gov Applying these technologies to auxin mimic studies can elucidate the molecular mechanisms underlying herbicidal activity, plant defense responses, and the evolution of resistance. frontiersin.orgnih.gov

When a plant is treated with an auxin mimic like this compound, a cascade of molecular events is initiated. Transcriptomic analysis (e.g., via RNA-Seq) can identify which genes are up- or down-regulated. In studies with other auxinic herbicides, treatment leads to significant changes in the expression of genes involved in:

Hormone signaling and response pathways (auxin, ethylene, abscisic acid). nih.gov

Cell wall modification and elongation.

Stress and detoxification pathways, including genes encoding glutathione S-transferases (GSTs), cytochrome P450s, and transporters. frontiersin.org

Proteomic studies, often using mass spectrometry-based techniques, complement transcriptomics by revealing changes at the protein level. nih.gov This is crucial because gene expression does not always directly correlate with protein abundance or activity. scienceopen.com Proteomic analysis can identify key proteins involved in the herbicide response, such as the auxin receptors themselves, signaling components, and enzymes involved in herbicide metabolism. scienceopen.com

Table 3: Applications of Omics Technologies in Herbicide Research

| Technology | Application | Potential Insights for this compound |

| Transcriptomics | Measures the expression levels of all genes in a cell or tissue. researchgate.net | Identification of genes and pathways involved in the plant's response, including stress, signaling, and detoxification mechanisms. nih.gov |

| Proteomics | Measures the abundance of proteins. | Reveals changes in protein levels related to herbicide perception, signal transduction, and metabolic inactivation. scienceopen.com |

| Metabolomics | Measures the levels of small molecule metabolites. | Identifies changes in metabolic pathways and the formation of herbicide conjugates, providing a direct view of the plant's physiological response. frontiersin.org |

While specific genomic or proteomic data for this compound is not available in the search results, applying these technologies would be a key frontier. Such studies could pinpoint the specific molecular pathways it perturbs, identify potential resistance mechanisms, and provide a deeper understanding of its mode of action compared to other auxin mimics. nih.gov

Development of Novel Chemical Tools for Fundamental Plant Hormone Research

Synthetic molecules that interact with biological pathways are powerful tools for dissecting complex processes in fundamental research. scispace.comresearchgate.net Synthetic auxins and their antagonists have been instrumental in advancing our understanding of plant hormone biology, from perception and signaling to transport. nih.govresearchgate.net The unique structure of this compound provides a potential starting point for the development of novel chemical probes to explore auxin biology.

The "chemical genetics" approach uses small molecules to modulate the function of specific proteins, offering temporal and reversible control that can be difficult to achieve with traditional genetics. By synthesizing derivatives of this compound, researchers could create a library of compounds to screen for specific biological effects. Potential applications include:

Developing Receptor-Specific Agonists/Antagonists : By modifying the structure, it may be possible to create analogues that bind selectively to a single member or clade of the TIR1/AFB auxin receptor family. nih.gov Such tools would be invaluable for teasing apart the specific roles of different auxin receptors in plant development.

Probing the Auxin Signaling Pathway : A rationally designed antagonist based on the this compound scaffold could be used to block auxin signaling at the receptor level, allowing researchers to study the downstream consequences. nih.gov

Investigating Herbicide Metabolism : By attaching fluorescent tags or other labels to the molecule, it could be used to visualize its uptake, transport, and sequestration within plant cells, providing insights into the mechanisms of herbicide detoxification.

The development of such chemical tools requires a multidisciplinary approach, combining synthetic chemistry with molecular biology and plant physiology. The ultimate goal is to create highly specific molecules that can perturb the auxin system in predictable ways, thereby illuminating the fundamental principles of plant hormone action.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloro-5-methylphenoxy)butanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenoxide intermediates can react with halogenated butanoic acid derivatives under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile). Catalysts like palladium or copper may enhance coupling efficiency . Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of phenoxide), temperature (60–80°C), and reaction time (4–8 hours). Purity is improved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the phenoxy group (δ 6.8–7.2 ppm for aromatic protons) and butanoic acid backbone (δ 2.3–2.6 ppm for CH adjacent to COOH) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 243.05) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Use engineering controls (fume hoods) to minimize airborne exposure.

- Wear PPE: nitrile gloves, lab coats, and safety goggles.

- Store in sealed containers away from oxidizing agents.

- Emergency measures: Immediate eye washing (15 minutes) and skin decontamination (soap/water) if exposed .

Advanced Research Questions

Q. How do structural modifications at the phenoxy or butanoic acid moieties influence bioactivity?

- Methodological Answer :

- Phenoxy Substituents : Chlorine at the 2-position enhances electrophilicity, while methyl at the 5-position increases lipophilicity, affecting membrane permeability. Comparative studies with analogs (e.g., bromine or methoxy substitutions) reveal differences in enzyme inhibition (e.g., cyclooxygenase-2) .

- Butanoic Acid Chain : Shortening the chain to propanoic acid reduces steric hindrance but may decrease target affinity. Methyl branching (e.g., 2-methylpropanoic acid derivatives) can alter metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., consistent cell lines, IC measurement methods) to minimize variability.

- Meta-Analysis : Compare data across studies while controlling for variables like purity (HPLC-verified), solvent (DMSO vs. saline), and concentration ranges.

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding kinetics to suspected targets (e.g., bacterial efflux pumps or inflammatory cytokines) .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., bacterial β-lactamases). Focus on key residues (e.g., Ser70 in penicillin-binding proteins) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, analyzing hydrogen bonds and hydrophobic interactions.

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 40% vs. 65%)?

- Methodological Answer :

- Reagent Quality : Verify purity of starting materials (e.g., 2-chloro-5-methylphenol ≥98% by GC).

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)) at 1–5 mol% loadings.

- Workup Refinement : Replace aqueous extraction with solid-phase extraction (C18 cartridges) to recover polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。